Executive Summary: A Specialized Building Block in Complex Synthesis
Executive Summary: A Specialized Building Block in Complex Synthesis
An In-Depth Technical Guide to N-(2-Dimethylaminoethyl)-N-methylformamide
N-(2-Dimethylaminoethyl)-N-methylformamide (CAS No. 105669-53-2) is a unique organic compound that combines the structural features of a formamide and a tertiary amine. While not a commonplace solvent or reagent like its simpler analog, N,N-dimethylformamide (DMF), its true value lies in its potential as a specialized intermediate and structural building block. Its bifunctional nature—a reactive formyl group and a nucleophilic dimethylaminoethyl chain—makes it a tailored component for the synthesis of complex molecules, particularly in the realm of pharmaceutical development. This guide provides a comprehensive overview of its chemical properties, a robust and logical protocol for its synthesis, its strategic application in drug discovery, and essential safety and handling procedures for laboratory and research professionals.
Physicochemical and Structural Properties
N-(2-Dimethylaminoethyl)-N-methylformamide is characterized by the molecular formula C₆H₁₄N₂O.[1][2] The molecule's structure features a central nitrogen atom bonded to a methyl group, a formyl group (CHO), and a 2-(dimethylamino)ethyl side chain. This unique arrangement imparts specific solubility and reactivity characteristics.
The presence of the tertiary amine on the ethyl chain provides a basic site, while the amide functionality offers a plane of rigidity due to the partial double-bond character of the C-N bond, a common feature in amides.[3]
Table 1: Physicochemical Properties of N-(2-Dimethylaminoethyl)-N-methylformamide
| Property | Value | Source(s) |
| CAS Number | 105669-53-2 | [1][4] |
| Molecular Formula | C₆H₁₄N₂O | [1][2] |
| Molecular Weight | 130.19 g/mol | [1][2][4] |
| Boiling Point | 218-219 °C (lit.) | |
| Density | 0.936 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.4570 (lit.) | |
| Flash Point | 70 °C (158 °F) - closed cup | [1][4] |
| Physical Form | Reported as both solid and liquid | [4] |
| Synonyms | N-Formyl-N,N',N'-trimethylethylenediamine | [2] |
Note on Physical State: While some suppliers list the compound as a solid, its high boiling point and other data are also consistent with a liquid form.[4] This discrepancy may be due to purity levels or the compound existing as a low-melting-point solid at standard room temperature.
Synthesis and Purification: A Protocol for N-Formylation
Causality and Experimental Design
The chosen method, reacting a secondary amine with an ester (methyl formate), is a classic and clean approach to forming amides.[3]
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Choice of Formylating Agent: Methyl formate is ideal because the reaction co-product is methanol. Both methanol and any unreacted methyl formate are highly volatile and can be easily removed during workup and purification, simplifying the isolation of the higher-boiling-point product.
-
Reaction Conditions: The reaction is typically conducted under reflux to ensure it proceeds to completion. While it can be performed without a catalyst, the use of a mild base or proceeding to higher temperatures ensures efficient conversion.
-
Purification Strategy: Vacuum distillation is the preferred method for purification. The significant difference in boiling points between the starting material (N,N,N'-Trimethylethylenediamine, ~117°C), the methanol byproduct (~65°C), and the final product (~218°C) allows for excellent separation.[5]
Experimental Protocol: Synthesis via N-Formylation
Objective: To synthesize N-(2-Dimethylaminoethyl)-N-methylformamide from N,N,N'-Trimethylethylenediamine.
Materials:
-
N,N,N'-Trimethylethylenediamine (97% or higher)[5]
-
Methyl Formate
-
Methanol (for rinsing)
-
Anhydrous Magnesium Sulfate (for drying)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Distillation apparatus suitable for vacuum distillation
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N,N'-Trimethylethylenediamine (1.0 eq).
-
Addition of Reagent: Add an excess of methyl formate (e.g., 1.5 to 2.0 eq) to the flask. The excess drives the reaction towards the product.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting amine is consumed. This may take several hours.
-
Workup - Removal of Volatiles: Allow the reaction mixture to cool to room temperature. Reconfigure the apparatus for simple distillation and remove the excess methyl formate and the methanol byproduct by distilling at atmospheric pressure.
-
Purification - Vacuum Distillation: The remaining crude product is then purified by vacuum distillation. The high boiling point of the product necessitates a vacuum to prevent decomposition at elevated temperatures. Collect the fraction corresponding to N-(2-Dimethylaminoethyl)-N-methylformamide (BP: 218-219 °C at atmospheric pressure; will be lower under vacuum).
-
Characterization: Confirm the identity and purity of the collected fraction using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow Diagram
Caption: Role of the compound as a building block in drug discovery.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of N-(2-Dimethylaminoethyl)-N-methylformamide is essential to ensure personnel safety. The compound is classified as an irritant to the skin, eyes, and respiratory system. [1][2][4] Table 2: GHS Hazard Information
| Hazard Class | Code | Statement |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Recommended Handling Protocol
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield. [1] * Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use. [1] * Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an organic vapor cartridge. [1][4] * Skin and Body Protection: Wear a standard laboratory coat.
-
-
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. [4] * In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [4] * If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [4]4. Spill Management: In the event of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper chemical waste disposal.
-
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Some suppliers recommend refrigerated storage (2-8°C).
Conclusion
N-(2-Dimethylaminoethyl)-N-methylformamide is more than a simple formamide derivative; it is a strategically designed chemical intermediate. Its value is not in its direct application but in its role as a precursor that provides a pharmacologically significant structural motif. For researchers and professionals in drug development, understanding this compound's properties, synthesis, and potential for incorporation into complex molecular architectures is key to leveraging its utility in the creation of next-generation therapeutics, particularly in the competitive field of kinase inhibitors.
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Discovery of 4-((N-(2-(dimethylamino)ethyl)acrylamido)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (CHMFL-PDGFR-159) as a highly selective type II PDGFRα kinase inhibitor for PDGFRα driving chronic, ResearchGate, (2018), [Link].
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